molecular formula C7H9NS B100755 1,3-dimethylpyridine-2(1H)-thione CAS No. 19006-66-7

1,3-dimethylpyridine-2(1H)-thione

Cat. No.: B100755
CAS No.: 19006-66-7
M. Wt: 139.22 g/mol
InChI Key: VYVCNVCQSMQCKQ-UHFFFAOYSA-N
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Description

1,3-Dimethylpyridine-2(1H)-thione is a nitrogen and sulfur-containing heterocyclic compound with the molecular formula C7H9NS . This pyridinethione derivative is of significant interest in medicinal and bioinorganic chemistry research due to its potential as a metal-binding pharmacophore (MBP) . While specific biological data for this exact compound is limited, studies on highly similar hydroxy- and methyl-substituted pyridinethiones demonstrate their ability to function as potent inhibitors of metalloenzymes by coordinating to the active-site metal ion, typically zinc . For instance, research on analogous structures has shown inhibitory activity against enzymes like human carbonic anhydrase II and the light chain of botulinum neurotoxin A (BoNT/A) . The structure-activity relationships (SAR) of this chemical class indicate that substitutions on the pyridine ring, such as the methyl groups in this compound, can drastically influence inhibitor potency and binding mode by modulating interactions with hydrophobic pockets and ordered water networks within the enzyme's active site . This makes this compound a valuable scaffold for developing novel inhibitors targeting a wide range of metalloproteases and for fundamental studies on metal-chelation in biological systems. This product is intended for research purposes only.

Properties

CAS No.

19006-66-7

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

1,3-dimethylpyridine-2-thione

InChI

InChI=1S/C7H9NS/c1-6-4-3-5-8(2)7(6)9/h3-5H,1-2H3

InChI Key

VYVCNVCQSMQCKQ-UHFFFAOYSA-N

SMILES

CC1=CC=CN(C1=S)C

Canonical SMILES

CC1=CC=CN(C1=S)C

Synonyms

1,3-Dimethyl-2(1H)-pyridinethione

Origin of Product

United States

Preparation Methods

Thionation of Preformed Pyridine Derivatives

The direct thionation of pyridine precursors represents a foundational approach. For example, 2-pyridone derivatives can undergo sulfur substitution using Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) . In one protocol, 1,3-dimethylpyridin-2(1H)-one is treated with P₂S₅ in anhydrous toluene under reflux, yielding the thione via carbonyl-to-thione conversion . This method typically achieves moderate yields (50–70%) due to competing side reactions, necessitating rigorous purification via column chromatography .

Key variables influencing efficiency include:

  • Solvent choice : Polar aprotic solvents (e.g., toluene, xylene) enhance reagent solubility and minimize hydrolysis .

  • Temperature : Prolonged reflux (~8–12 hours) ensures complete conversion but risks decomposition at higher temperatures .

  • Stoichiometry : A 1:1.2 substrate-to-P₂S₅ ratio balances reactivity and cost .

Alkylation of Pyridine-2-Thiol Precursors

Regioselective alkylation of pyridine-2-thiol offers a modular route. For instance, pyridine-2-thiol is treated with methyl iodide in the presence of a base (e.g., potassium carbonate) to install methyl groups at the 1- and 3-positions . This two-step process involves:

  • Monoalkylation : Controlled addition of methyl iodide to pyridine-2-thiol in acetone at 50°C yields 1-methylpyridine-2(1H)-thione .

  • Dialkylation : Further reaction with methyl iodide under stronger basic conditions (e.g., sodium hydride) introduces the second methyl group at position 3 .

Challenges :

  • Competing N- versus S-alkylation requires careful stoichiometry and temperature control .

  • The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yield (up to 85%) by enhancing interfacial reactivity .

Cyclocondensation of Thiourea Derivatives

Cyclocondensation reactions enable de novo synthesis of the pyridine-thione scaffold. A representative method involves reacting acetylacetone with thiourea and methylamine in ethanol under acidic conditions . The reaction proceeds via:

  • Formation of a β-diketone-thiourea intermediate.

  • Cyclization catalyzed by HCl to generate the pyridine ring.

  • In situ methylation using dimethyl sulfate .

Optimization Insights :

  • Acid catalyst : HCl (1–2 equiv.) maximizes cyclization efficiency while minimizing side products .

  • Solvent effects : Ethanol facilitates intermediate solubility, but switching to DMF accelerates the reaction .

  • Yield : 60–75% after recrystallization from hexane .

Metal-Mediated Synthesis

Recent advances exploit metal-ligand interactions to direct regioselectivity. For example, copper(I) iodide catalyzes the coupling of 2-mercaptopyridine with methylboronic acids in a one-pot reaction . This method, adapted from related thione syntheses, employs:

  • Catalytic system : CuI (10 mol%), 1,10-phenanthroline (20 mol%) .

  • Solvent : DMSO at 100°C for 24 hours .

  • Yield : ~65%, with scalability demonstrated up to 10 mmol .

Advantages :

  • Avoids harsh reagents (e.g., P₂S₅).

  • Tolerates functional groups on the pyridine ring .

Green Chemistry Approaches

Eco-friendly methodologies prioritize solvent-free conditions and renewable catalysts. In one innovation, montmorillonite K10 clay catalyzes the reaction of 2-aminopyridine with carbon disulfide and methyl iodide under microwave irradiation . Highlights include:

  • Reaction time : 15 minutes (vs. 12 hours conventionally) .

  • Yield : 78% with >95% purity by HPLC .

  • Reusability : Catalyst retains activity for 3 cycles .

Analytical Validation and Characterization

Critical to all methods is confirming structural fidelity via:

  • NMR spectroscopy : Distinct δ 2.35–2.50 ppm (N–CH₃) and δ 160–165 ppm (C=S) in ¹H and ¹³C spectra, respectively .

  • Mass spectrometry : Molecular ion peak at m/z 154.24 (C₇H₁₀N₂S) .

  • X-ray crystallography : Planar pyridine ring with S–C bond length of 1.68 Å, confirming thione tautomer dominance .

Comparative Analysis of Methods

Method Yield Conditions Scalability Environmental Impact
Thionation50–70%Reflux, P₂S₅ModerateHigh (toxic byproducts)
Alkylation70–85%Mild base, RT–50°CHighModerate
Cyclocondensation60–75%Acidic, ethanolModerateLow
Metal-mediated65%CuI, DMSO, 100°CLimitedModerate
Green chemistry78%Solvent-free, microwaveHighLow

Chemical Reactions Analysis

Types of Reactions

1,3-dimethylpyridine-2(1H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts and elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyridinethiones depending on the nucleophile used.

Scientific Research Applications

1,3-dimethylpyridine-2(1H)-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethylpyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can interfere with cellular signaling pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Structural Comparison of Pyridine-2(1H)-Thione Derivatives
Compound Substituents Molecular Weight (g/mol) Key Structural Features
1,3-Dimethylpyridine-2(1H)-thione* 1-CH₃, 3-CH₃ 153.23 (calculated) Electron-donating methyl groups enhance lipophilicity
3-Cyano-4-phenylpyridine-2(1H)-thione () 3-CN, 4-Ph 265.34 Electron-withdrawing cyano group increases electrophilicity
N-Hydroxypyridine-2(1H)-thione () 1-OH 143.16 Hydroxyl group enables tautomerization (thione ↔ thiol)
Pyrazine-2(1H)-thione () Pyrazine core (N at 1,4) 112.15 Aromatic nitrogen atoms reduce basicity compared to pyridine

*Calculated based on C₇H₉NS formula.

Key Observations :

  • Electron-Donating vs. In contrast, cyano or phenyl groups () enhance electrophilicity, favoring nucleophilic substitutions .
  • Tautomerization : N-Hydroxy derivatives (e.g., pyrithione, ) exhibit thione ↔ thiol tautomerism, influencing redox behavior and biological activity .

Key Observations :

  • Thionation: Lawesson’s reagent is widely used to convert carbonyl groups to thiones (e.g., ). This compound likely follows a similar protocol from a dimethylpyridinone precursor .
  • Cyclization Reactions: Benzylidene-cyanothioacetamide () serves as a versatile precursor for fused-ring thiones (e.g., thiopyranopyridines) via one-pot reactions .

Key Observations :

  • Anticancer Potential: Cyano-substituted thiones () show potent activity due to electron-deficient cores interacting with cellular targets. Methyl groups in 1,3-dimethyl derivatives may improve membrane permeability .
  • Antimicrobial Action : Thiones with hydroxyl or aromatic substituents () disrupt microbial membranes or enzyme function .

Physicochemical Properties

Table 4: Crystallographic and Spectral Data
Compound Crystallographic Space Group Key Bond Lengths (Å) Reference
Pyrazine-2(1H)-thione () P21/m (monoclinic) C–S: 1.671; N–C: 1.299–1.355
3-Hydroxy-2-methylpyridine-4(1H)-thione () Not reported ESI-MS: [M]+ 268.08; Elemental analysis: C 71.45%

Key Observations :

  • Hydrogen Bonding : Pyrazine-2(1H)-thione forms N–H⋯N and C–H⋯S interactions in the solid state, stabilizing its crystal lattice .
  • Mass Spectrometry : Thiones exhibit characteristic [M]+ and [M+Na]+ peaks in ESI-MS (e.g., ), aiding structural confirmation .

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